Octahydroindolizin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVABMTWTWPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-48-0 | |
| Record name | octahydroindolizin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Octahydroindolizin 7 Amine and Derivatives
Asymmetric Synthesis Strategies for Octahydroindolizine-7-amine
The creation of specific stereoisomers of Octahydroindolizin-7-amine is critical for its application in drug discovery. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is paramount. Various strategies have been developed, broadly categorized into catalyst-controlled and substrate-controlled methods.
Organocatalytic Approaches to Enantioselective Synthesis
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. nih.gov This approach offers advantages in terms of low toxicity, stability, and ready availability of catalysts. nih.gov For the synthesis of the octahydroindolizine (B79230) core, organocatalysis provides pathways to high enantiopurity through mechanisms like iminium and enamine activation. lookchem.com
Chiral primary amines and their salts have proven to be effective catalysts for activating α,β-unsaturated ketones and aldehydes toward nucleophilic attack. lookchem.com This activation, proceeding through an iminium ion intermediate, lowers the LUMO of the substrate, facilitating conjugate addition. nih.gov This strategy can be harnessed in domino reactions where a chiral primary amine catalyst orchestrates a sequence of bond-forming events to construct the bicyclic indolizidine core with high stereocontrol.
One notable strategy involves a domino iminium-enamine intramolecular sequence. lookchem.com A chiral primary amine salt can catalyze the conjugate addition of a nitrogen nucleophile to an enone, followed by an intramolecular cyclization. The reduced steric hindrance of primary amines compared to their secondary amine counterparts makes them suitable for catalyzing reactions with sterically demanding substrates, which is often a requirement for building complex bicyclic systems. lookchem.com Furthermore, chiral phosphoric acids (CPAs), a type of Brønsted acid organocatalyst, can be used to catalyze the enantioselective alkylation of indolizine (B1195054) precursors, providing a route to functionalized indolizinylamines with excellent enantioselectivity. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net When combined with organocatalysis, these MCRs can become powerful cascade sequences for the rapid assembly of complex chiral molecules from simple precursors. researchgate.netrsc.org
These cascades can be designed to form multiple C-C bonds and several stereocenters in one pot. rsc.org For instance, a cascade involving a Knoevenagel condensation, Michael addition, and subsequent cyclization, catalyzed by a bifunctional organocatalyst like a quinidine-derived squaramide, can yield complex spiro-heterocyclic systems related to the indolizidine framework. mdpi.com Another powerful strategy employs dienamine catalysis, where a chiral secondary amine catalyst activates a 2,4-dienal for a cycloaddition with a dienophile, initiating a cascade that can forge complex polycyclic structures. mdpi.com These methods showcase the potential to construct densely functionalized bicyclic scaffolds with high diastereo- and enantioselectivity in a single, efficient operation. nih.gov
Enzymatic Resolution Techniques for Chiral Octahydroindolizines
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds, particularly alcohols, amines, and esters. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.orgrsc.org This difference in reaction rates allows for the separation of the two enantiomers.
A highly effective application of this technique is the resolution of a racemic octahydroindolizine alcohol precursor to furnish the desired enantiomer for subsequent conversion to this compound. rsc.orgrsc.org The lipase B from Candida antarctica, often immobilized and sold under the trade name Novozym 435, is a particularly robust and highly selective biocatalyst for this purpose. rsc.orgrsc.org In a typical procedure, the racemic alcohol is subjected to acetylation using an acyl donor like vinyl acetate (B1210297) in the presence of the enzyme. The lipase selectively acetylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
Research has demonstrated the successful, large-scale (up to 100g) resolution of (±)-octahydro-5,5-dimethylindolizin-7-ol using Novozym 435. rsc.orgrsc.org This process yields the unreacted (7S, 8aS)-alcohol and the acetylated (7R, 8aS)-acetate, both with high enantiomeric excess. The desired (7S, 8aS)-alcohol can then be carried forward to synthesize the corresponding (7R,8aS)-amine through standard functional group interconversions. rsc.orgrsc.org
| Enzyme | Substrate | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acetylated) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Novozym 435 (Lipase) | (±)-octahydro-5,5-dimethylindolizin-7-ol | Vinyl Acetate | (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol | (7R, 8aS)-octahydro-5,5-dimethylindolizin-7-yl acetate | High ee for both products |
Chiral Auxiliary and Ligand-Mediated Syntheses of Octahydroindolizine-7-amine
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This substrate-controlled approach is a classic and reliable strategy for asymmetric synthesis. osi.lv
In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective formation of the bicyclic ring system. For example, the conjugate addition of an enantiopure lithium amide, where the chirality resides in the amine itself (acting as an auxiliary), to a ζ-hydroxy-α,β-unsaturated ester can set a key stereocenter. This is followed by a cyclization step to form the piperidine (B6355638) ring of the indolizidine core. The N-benzyl group, often used in such auxiliaries, can then be removed to yield the final product.
A prominent example of a chiral auxiliary used for amine synthesis is the N-tert-butanesulfinamide, also known as Ellman's auxiliary. osi.lv Condensation of this auxiliary with a ketone or aldehyde forms an N-sulfinyl imine. The subsequent addition of a nucleophile to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to reveal the desired chiral primary amine. This method provides a robust pathway to chiral amines with multiple stereogenic centers. osi.lv
Cascade and One-Pot Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. These processes are highly efficient, minimizing waste and operational complexity.
The synthesis of the octahydroindolizine core is well-suited to cascade strategies. A powerful approach involves the generation of an N-acyliminium ion from a suitable precursor, which then undergoes an intramolecular cyclization. For instance, treatment of a lactam bearing a tethered π-nucleophile (like an alkene or an aromatic ring) with a Lewis or Brønsted acid can trigger the formation of an N-acyliminium ion, which is then trapped intramolecularly to construct the second ring of the indolizidine system. This strategy has been extensively used in the synthesis of various indolizidine and related alkaloids.
One-pot procedures that combine multiple distinct reaction steps without intermediate purification also offer significant synthetic advantages. For the synthesis of octahydroindolizines, a one-pot protocol can involve the conjugate addition of a chiral amine to an unsaturated ester, followed by an in-situ ring-closure and deprotection sequence to furnish the final bicyclic amine. For example, the addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester can be followed by a one-pot ring-closure/N-debenzylation sequence to provide substituted octahydroindolizines.
| Strategy | Key Intermediate | Description | Reference |
|---|---|---|---|
| Conjugate Addition / Cyclization / Deprotection | Lithium Amide Adduct | A one-pot sequence starting from a chiral lithium amide and an unsaturated ester to form the octahydroindolizine core. | rsc.org |
| N-Acyliminium Ion Cyclization | N-Acyliminium Ion | Acid-catalyzed formation of an N-acyliminium ion from an α-oxygenated lactam, followed by intramolecular cyclization with a tethered nucleophile. | mdpi.com |
| Hydrogenation / Lactamization Cascade | Imino Diester | Asymmetric hydrogenation of an imine followed by a spontaneous and diastereoselective lactamization to build the indoloquinolizidine framework. | acs.org |
Dehydrative Annulation Strategies for Octahydroindolizine Construction
A notable strategy for constructing the octahydroindolizine framework is through dehydrative annulation. This approach involves an intramolecular ring closure under Mitsunobu-type reaction conditions. researchgate.netfigshare.comtandfonline.com This method has been successfully employed for the diastereoselective synthesis of precursors to indolizidine alkaloids. figshare.comtandfonline.com
One specific application of this strategy led to the synthesis of (6R, 8aS)-octahydroindolizin-6-ol, a precursor for (-)-8a-epidesacetoxyslaframine. researchgate.nettandfonline.com The synthesis commenced from the commercially available chiral (S)-epichlorohydrin, which was converted to a key piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol. researchgate.nettandfonline.com The crucial dehydrative annulation step was achieved by treating this piperidine intermediate with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in dry tetrahydrofuran (B95107) (THF). tandfonline.com This reaction facilitated an intramolecular ring closure to yield the desired octahydroindolizine product. researchgate.nettandfonline.com
This methodology is significant because it succeeded where similar strategies had previously failed, demonstrating its potential for creating a library of optically pure, pharmacologically important molecules based on the indolizine framework. figshare.comtandfonline.com The process involves a one-pot, three-step cascade reaction that includes debenzylation, intramolecular cyclization, and subsequent reduction of the in situ formed imine bond. tandfonline.com
| Reactant | Reagents | Product | Yield |
| (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol | Triphenyl phosphine (B1218219), Diethyl azodicarboxylate (DEAD), Dry THF | (6R,8aS)-Octahydroindolizin-6-ol | 72% researchgate.net |
Intramolecular Cyclization Reactions to Form Bicyclic Amines
Intramolecular cyclization reactions are fundamental to the synthesis of bicyclic amines like the octahydroindolizine core. These reactions involve the formation of a new ring by connecting two parts of the same molecule, often through the formation of a carbon-nitrogen bond.
A powerful method for synthesizing bridged bicyclic amines involves the intramolecular amination of remote C-H bonds. acs.orgnih.govescholarship.org This approach allows for the creation of complex and valuable aza-cycles that are prevalent in pharmaceuticals. acs.orgnih.govescholarship.org A key development in this area is the use of synergistic light and heat activation to drive the bicyclization mechanism. acs.orgnih.govescholarship.org This dual activation has been successfully applied to achieve gram-scale synthesis of bridged aza-cycles. acs.orgnih.govescholarship.org
The reaction is robust and tolerates a wide range of functional groups. acs.org For instance, substrates with a transannular C–H bond can effectively undergo amination to form bicyclic amines. acs.org While amines attached to a cycloheptane (B1346806) ring undergo rapid bicyclization, those on smaller rings like cyclohexanes are less reactive. acs.org This method provides a general approach to constructing bridged bicyclic amines with significant functional group diversity. acs.org Iron-catalyzed intramolecular C-H amination of aliphatic azides also presents a powerful tool for preparing nitrogen heterocycles, specifically for converting α-azidyl amides into imidazolinone compounds. nih.gov
| Starting Material Type | Activation Method | Product Type | Key Feature |
| Monocyclic sulfonamide | Synergistic light and heat | Bridged bicyclic amine | Functional group tolerance acs.org |
| Amine on a cycloheptane | Heat | Bicyclic amine | Rapid transannular C-H amination acs.org |
| α-Azidyl amides | Iron catalyst (FeCl2) | Imidazolinone | Atom-economical nih.gov |
Intramolecular hydroamination represents a direct method for forming C-N bonds through the addition of an amine to an unsaturated C-C bond within the same molecule. digitellinc.com Gold(I)-phosphine complexes are notable catalysts for the hydroamination of C-C double bonds. digitellinc.com Research into the cyclization of 2,2-diphenylpent-4-en-1-amine derivatives has provided insights into optimizing these reactions. digitellinc.com
Kinetic experiments have shown that factors such as the choice of solvent, the stability of the phosphine ligand on the gold(I) catalyst, and the presence of additives like alcohols can significantly influence the reaction rate. digitellinc.com Specifically, alcohols have been found to dramatically accelerate the hydroamination process. digitellinc.com These findings are crucial for overcoming common challenges in gold-catalyzed hydroamination, such as the need for high temperatures or high catalyst loadings. digitellinc.com
Radical Cyclization and Cross-Coupling Methods for Octahydroindolizine Derivatives
Radical-induced synthetic strategies are gaining attention for the construction of indolizine derivatives due to their efficiency in forming heterocyclic rings and C-C or C-X bonds with high atom and step economy. researchgate.netrsc.org These methods can be broadly categorized based on the building blocks used for constructing the indolizine ring or the type of radical trigger employed. researchgate.net
One novel approach involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This method provides straightforward access to structurally diverse methylthio-substituted indolizines. rsc.org Another strategy is the copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids, which offers a versatile route to various indolizines. rsc.org
Furthermore, the intramolecular cyclization of β-amino and β-ammonio radicals provides a synthetic route to 1-azabicyclo[3.2.1]octane systems, which are structurally related to the octahydroindolizine core. nih.gov By modifying the radical through the introduction of an ester group or by using a quaternary ammonium (B1175870) salt, the cyclization can proceed with high efficiency. nih.gov For example, treating 1-(2-bromoethyl)-4-carbethoxy-1-methyl-1,2,5,6-tetrahydropyridinium bromide with tributyltin hydride yields a 1:1 mixture of the endo/exo isomers of 4-carbethoxy-1-methyl-1-azoniabicyclo[3.2.1]octyl bromide exclusively. nih.gov
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions are powerful tools for the synthesis of nitrogen-containing heterocycles. The palladium(II)-catalyzed aza-Wacker-type reaction of olefins is a significant transformation for constructing C-N bonds and has been widely applied in the synthesis of natural products and bioactive compounds. nih.gov This reaction proceeds through the nucleopalladation of the olefin bond, generating a key carbon-bonded Pd(II) intermediate that can undergo further reactions. nih.gov
An efficient method for synthesizing functionalized indolizines involves a palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org Mechanistic studies indicate that this reaction proceeds through the formation of an allenyl pyridine (B92270) intermediate, which then undergoes cyclization. rsc.org
Additionally, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones from 2-benzyl-N-mesylbenzamides. nih.gov A key advantage of this method is the use of Pd/C as a catalyst, which eliminates the need for stoichiometric oxidants, with H₂ being the only detectable by-product. nih.gov
| Reaction Type | Catalyst | Starting Materials | Product |
| Cross-coupling/cycloisomerization | Palladium | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | 1,3-disubstituted indolizines rsc.org |
| Intramolecular aza-Wacker-type | Palladium(II) | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles nih.gov |
| Dehydrogenative C–H amidation | Pd/C | 2-benzyl-N-mesylbenzamides | Isoindolinones nih.gov |
Metal-Catalyzed Synthetic Routes
A variety of metal catalysts are employed to synthesize the octahydroindolizine core and related bicyclic amines, each offering unique advantages.
Palladium: As detailed previously, palladium catalysts are versatile for various cyclization strategies. nih.govrsc.orgnih.gov Cascade reactions catalyzed by palladium have been developed to construct complex structures efficiently. For instance, a cyclization and C–O bond formation cascade has proven effective for a wide range of substrates, producing moderate to high yields. uchicago.eduuchicago.edu
Gold: Gold(I)-phosphine complexes are effective in catalyzing intramolecular hydroamination reactions to form C-N bonds, which is a key step in forming the heterocyclic core. digitellinc.com
Iron: Iron-catalyzed intramolecular C-H amination provides an atom-economical approach to nitrogen heterocycles. nih.gov A simple catalytic system of FeCl₂ and a β-diketiminate ligand can efficiently convert α-azidyl amides into polysubstituted imidazolinones. nih.gov
Copper: Copper-mediated reactions, such as the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins, provide a direct and efficient route to structurally diverse indolizines. nih.gov
These metal-catalyzed routes highlight the broad and powerful toolkit available to synthetic chemists for the construction of this compound and its derivatives, enabling the synthesis of complex molecular architectures with high precision and efficiency.
Transition Metal-Catalyzed Annulation/Coupling Reactions
Transition metal catalysis provides a powerful platform for the synthesis of complex heterocyclic systems like indolizines through annulation and coupling strategies. While rhodium and ruthenium have specific applications discussed below, other metals like palladium, iron, and copper are also instrumental. For instance, palladium-catalyzed reactions involving a trimethylenemethane (TMM) complex have been used in formal [3+3] cycloadditions with monosubstituted aziridine (B145994) precursors to yield 5-methylene piperidines, which are direct precursors to indolizidine frameworks. whiterose.ac.uk
In a different approach, iron(III) chloride has been shown to catalyze the formation of novel spirooxindole tetrahydroquinolines. nih.gov This reaction proceeds through a 1,5-hydride transfer followed by a cyclization cascade. nih.gov Such strategies, which involve the coupling of piperidine or pyrrolidine (B122466) derivatives, highlight the versatility of transition metals in constructing nitrogen-containing bicyclic systems. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis
| Catalyst/Reagent | Reaction Type | Precursors | Product Type | Ref. |
|---|---|---|---|---|
| Palladium-TMM complex | [3+3] Cycloaddition | Monosubstituted aziridines | 5-Methylene piperidines | whiterose.ac.uk |
| FeCl₃ | 1,5-Hydride Transfer/Cyclization | Methyleneindolinones, Tetrahydroisoquinoline | Spirooxindole Tetrahydroquinolines | nih.gov |
Rhodium-Catalyzed Hydroformylation and Cyclization
Rhodium-catalyzed hydroformylation represents a key technology for the synthesis of indolizidine alkaloids. nih.govbeilstein-journals.org This process is a cornerstone of the oxo process, an important industrial method for producing aldehydes from olefins. nih.gov In the context of octahydroindolizine synthesis, the strategy involves the hydroformylation of N-allylpyrrole intermediates. nih.gov
The synthesis of (–)-Indolizidine 167B, a classic example, begins with an optically active (R)-3-(pyrrol-1-yl)hex-1-ene. nih.govdoaj.org A rhodium catalyst, such as Rh₄(CO)₁₂, is used to introduce a formyl group (aldehyde) onto the alkene with high regioselectivity. nih.govbeilstein-journals.org The resulting pyrrolylbutanal intermediate then undergoes a domino reaction sequence in a one-pot process. nih.govbeilstein-journals.org This sequence includes an intramolecular cyclization and dehydration to form a 5,6-dihydroindolizine, which is subsequently hydrogenated to the final saturated indolizidine product. nih.gov A crucial aspect of this method is its stereocontrol; the chirality from the starting material, often derived from an α-amino acid, is transferred with high fidelity to the final product. nih.gov
Table 2: Rhodium-Catalyzed Hydroformylation for Indolizidine Synthesis
| Catalyst | Substrate | Key Intermediate | Product | Key Finding | Ref. |
|---|---|---|---|---|---|
| Rh₄(CO)₁₂ | (R)-3-(pyrrol-1-yl)hex-1-ene | Linear pyrrolylbutanal | (–)-Indolizidine 167B | Highly regioselective hydroformylation in a domino sequence. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
Ruthenium-Catalyzed Hydrogenation of Indolizines to Saturated Derivatives
Ruthenium catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic rings, providing a direct route from indolizines to their saturated octahydroindolizine counterparts. capes.gov.brnih.gov Specifically, ruthenium/N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric hydrogenation of substituted indolizines. capes.gov.brnih.gov This method is noted for its high yields and complete regioselectivity, offering access to bicyclic products with a nitrogen bridgehead, a common motif in naturally occurring alkaloids. capes.gov.br
A dual-functionality strategy has been developed using a single ruthenium-NHC complex for the complete hydrogenation of protected indoles to octahydroindoles. nih.gov This protocol leverages the catalyst's ability to act in both homogeneous and heterogeneous phases, enabling the reduction of both the heterocyclic and carbocyclic rings of the indole (B1671886) system. nih.gov This approach is valuable for creating chiral three-dimensional octahydroindoles from flat aromatic precursors. nih.gov Supported ruthenium catalysts are generally preferred for arene hydrogenation due to their high selectivity for the aromatic ring while leaving many other functional groups intact. youtube.com
Table 3: Ruthenium-Catalyzed Hydrogenation of Indolizine and Related Aromatics
| Catalyst System | Substrate | Product | Key Feature | Ref. |
|---|---|---|---|---|
| Ruthenium/NHC complex | Substituted Indolizines | Asymmetric Indolizidines | High yield, complete regioselectivity, and enantioselectivity. capes.gov.br | capes.gov.br |
| Ru((R,R)-SINpEt)₂ | N-Boc-protected 3-methyl-indole | Chiral Octahydroindoles | Dual-function catalyst (homogeneous/heterogeneous) for complete hydrogenation. nih.gov | nih.gov |
Precursor-Based Synthetic Pathways to Octahydroindolizine-7-amine
The synthesis of the octahydroindolizine core can also be achieved by constructing and modifying precursor ring systems, such as piperidines and pyrrolizines, or by reducing the aromaticity of indolizine itself.
Synthesis from Piperidine Intermediates
Piperidine derivatives are fundamental building blocks for constructing the indolizidine skeleton. One established method involves a [3+3] annulation reaction between a 1,3-bifunctional electrophile and a β-amino organozinc reagent, which serves as a 1,3-dianion equivalent, to form a piperidine ring. whiterose.ac.uk
A key transformation is the cyclization of piperidine-based precursors to form the second ring of the indolizidine system. For example, a 6-methylene indolizidine can be synthesized from a corresponding piperidine intermediate through cyclization. whiterose.ac.uk The subsequent hydrogenation of the exocyclic double bond can then lead to diastereoisomeric 5-methyl-substituted indolizidines. whiterose.ac.uk Another approach involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) to produce piperidines and related heterocycles. nih.gov These piperidine synthesis strategies provide versatile entry points to the bicyclic octahydroindolizine structure.
Transformations from Pyrrolizine and Other Nitrogen Heterocycles
The synthesis of octahydroindolizines frequently originates from pyrrole-based precursors rather than from pre-formed pyrrolizines. A prominent pathway involves the rhodium-catalyzed hydroformylation of N-allylpyrroles or related structures like (R)-3-(pyrrol-1-yl)hex-1-ene. nih.govnih.gov The reaction generates a crucial aldehyde intermediate which then cyclizes to form the indolizine core. nih.govbeilstein-journals.org This intramolecular cyclization followed by exhaustive hydrogenation is a common and effective strategy for building the saturated bicyclic system from a single-ring nitrogen heterocycle. nih.govnih.gov
The chemical reactivity of indolizines is similar to that of pyrroles and indoles, readily undergoing electrophilic substitution. jbclinpharm.org This reactivity can be harnessed for further functionalization before the final reduction to the saturated octahydroindolizine framework.
Reduction Strategies of Aromatic Indolizines to Octahydroindolizines
The conversion of an aromatic indolizine to a saturated octahydroindolizine is a critical final step in many synthetic routes. This transformation is almost exclusively achieved through catalytic hydrogenation. The inherent chemical nature of indolizines, which show resistance to nucleophilic attack but are susceptible to electrophilic substitution, makes reduction a feasible pathway. jbclinpharm.org
Catalytic hydrogenation using metals like palladium or ruthenium is highly effective. capes.gov.bryoutube.com Pyrolysis of 3-(2-pyridyl)-1-propanol in the presence of palladium-carbon is a classic method to first form the aromatic indolizine, which can then be reduced. jbclinpharm.org More advanced methods utilize ruthenium-NHC catalysts for the asymmetric hydrogenation of the indolizine ring system, affording chiral indolizidine products with high stereocontrol. capes.gov.brnih.gov The choice of catalyst and reaction conditions, such as solvent and hydrogen pressure, is crucial for achieving high yields and selectivities in the reduction of the aromatic system to the desired saturated octahydroindolizine derivative. nih.govyoutube.com
Strategies for Diastereoselective and Enantioselective Control in Octahydroindolizine Synthesis
The inherent chirality and dense stereochemical landscape of the octahydroindolizine (indolizidine) scaffold necessitate sophisticated synthetic strategies to control the spatial arrangement of substituents. Achieving high levels of diastereoselectivity and enantioselectivity is paramount for the synthesis of biologically active molecules, including derivatives of this compound. Modern organic synthesis has produced a diverse toolkit for this purpose, encompassing catalytic asymmetric reactions, enzymatic methods, substrate- and auxiliary-controlled transformations, and the use of the chiral pool.
A significant challenge in the synthesis of these bicyclic systems is the establishment of multiple stereocenters with precise control. Methodologies are often designed to be highly convergent, creating the core structure and setting key stereocenters in a single or a few steps.
Catalytic Asymmetric Synthesis
The development of chiral catalysts has revolutionized the enantioselective synthesis of complex molecules. In the context of octahydroindolizines, transition metal catalysis has been particularly effective.
One powerful approach involves the Rh(I)-catalyzed [2+2+2] cycloaddition of 1,1-disubstituted alkenyl isocyanates with alkynes. nih.govacs.org This method facilitates the construction of indolizidinone cores, which are versatile precursors to various octahydroindolizine derivatives. By employing a chiral phosphine ligand, such as CKphos, this reaction can establish an aza-quaternary stereocenter with outstanding enantioselectivity. nih.govacs.org The resulting vinylogous amide cycloadducts can be further functionalized to access complex tricyclic indolizidine alkaloids. nih.gov
Another key strategy is the asymmetric hydrogenation of prochiral precursors. The Iridium-catalyzed asymmetric hydrogenation of cyclic pyridinium (B92312) salts has emerged as an efficient route to chiral indolizidines. acs.org Using a chiral ligand like (R)-DM-SegPhos in combination with an [Ir(cod)Cl]₂ precatalyst, various 7,8-benzoindolizidines can be synthesized with excellent diastereoselectivity and good enantioselectivity. acs.org This method transforms readily available 2-(2-acylphenyl)pyridines into the desired chiral bicyclic structures under hydrogen pressure. acs.org
Table 1: Catalytic Asymmetric Approaches to Indolizidine Scaffolds
| Catalytic System | Reaction Type | Substrate | Product Type | Stereoselectivity | Ref |
|---|---|---|---|---|---|
| Rh(I)•CKphos | [2+2+2] Cycloaddition | 1,1-disubstituted alkenyl isocyanate + alkyne | Vinylogous amide indolizidinone | Up to 98% ee | nih.govacs.org |
| [Ir(cod)Cl]₂ / (R)-DM-SegPhos | Asymmetric Hydrogenation | Cyclic pyridinium salt | 7,8-Benzoindolizidine | >20:1 dr, up to 86:14 er | acs.org |
Enzymatic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is particularly useful for separating enantiomers from a racemic mixture. A notable application of this strategy is the homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine. rsc.orgrsc.orgnih.gov
The key step in this synthesis is the kinetic resolution of a racemic alcohol, (±)-octahydro-5,5-dimethylindolizin-7-ol, mediated by the immobilized lipase Novozym 435. rsc.orgrsc.orgnih.gov The enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiopure alcohol from its acylated counterpart. This method has been demonstrated to be scalable, providing access to gram quantities of the desired chiral building blocks. rsc.orgrsc.org The resulting (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol can then be converted to the corresponding (7R,8aS)-amine via a sequence involving azidation and subsequent reduction. rsc.org
Table 2: Enzymatic Resolution for Chiral Indolizidine Synthesis
| Enzyme | Reaction Type | Substrate | Products | Key Outcome | Ref |
|---|---|---|---|---|---|
| Novozym 435 | Kinetic Resolution (Acylation) | (±)-octahydro-5,5-dimethylindolizin-7-ol | (7S,8aS)-alcohol and acylated (7R,8aS)-alcohol | Scalable separation of enantiomers | rsc.orgrsc.orgnih.gov |
Substrate-Controlled Diastereoselectivity
In many synthetic routes, the stereochemical information embedded within the starting material or a key intermediate directs the formation of new stereocenters. This substrate-controlled approach is fundamental to many total syntheses of natural products.
For instance, the diastereoselective synthesis of hydroxylated indolizidines like (–)-1-epi-lentiginosine has been achieved from a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde. nih.gov A crucial step involves a one-pot sequence of oxirane ring opening followed by an intramolecular 5-exo-tet cyclization. This process generates a diastereomeric mixture of indolizinium salts, which can then be reduced with high regio- and diastereospecificity using a reducing agent like sodium borohydride (B1222165) to yield the target hexahydroindolizin-2-ol. nih.gov
Similarly, the heterogeneous hydrogenation of a tetrasubstituted indolizine ring can proceed with high diastereoselectivity. st-andrews.ac.uk The stereochemical outcome (cis or trans) of the product is dictated by the substitution pattern of the indolizine precursor and the reaction conditions, with theoretical calculations suggesting that a keto-enol tautomerism under kinetic control can be the source of the observed diastereoselectivity. st-andrews.ac.uk
Chiral Pool Synthesis
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov These materials serve as valuable starting points for asymmetric synthesis, with their inherent chirality being transferred to the final product.
A stereocontrolled synthesis of the indolizidine skeleton was achieved starting from (5S)-5-triisopropylsilyloxymethyltetrahydrofuran-2-one, a derivative of L-glutamic acid. rsc.org This chiral building block was elaborated and coupled with (3S)-3-methoxypyrrolidine. The key step to form the bicyclic core was a highly diastereoselective intramolecular photoinduced reaction, demonstrating how chirality from a natural source can be effectively relayed to construct the complex indolizidine framework. rsc.org
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is one of the most reliable methods for asymmetric synthesis. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of effective chiral auxiliaries. nih.govresearchgate.net While direct application to this compound synthesis is specific, the principle is widely applied in constructing chiral precursors. For example, the asymmetric alkylation of an N-acyloxazolidinone can be used to set a key stereocenter in a side chain that is later elaborated and cyclized to form the indolizidine ring system. The auxiliary provides a sterically biased environment, forcing the electrophile to approach the enolate from a specific face, thus leading to a product with high diastereomeric excess. researchgate.net
Mechanistic Investigations of Octahydroindolizine Forming Reactions
Elucidation of Reaction Intermediates (e.g., Iminium Ions, Enamines)
The formation of the octahydroindolizine (B79230) ring system frequently proceeds through reactive intermediates, with iminium ions being the most prominent. An iminium ion contains a positively charged, double-bonded nitrogen atom (C=N⁺R₂), which renders the carbon atom highly electrophilic and susceptible to nucleophilic attack.
In the context of octahydroindolizine synthesis, iminium ions are typically generated in situ from the condensation of a suitable amine with an aldehyde or ketone. For instance, in an aza-Prins cyclization, the condensation of an aldehyde with a 2-allylpyrrolidine (B1599746) derivative generates a cyclic iminium ion. This intermediate is then poised for an intramolecular cyclization, where the tethered nucleophile (the allyl group) attacks the electrophilic iminium carbon to form the bicyclic indolizidine core. youtube.com Such cascade reactions, initiated by the formation of an iminium ion, are powerful strategies for the stereoselective synthesis of substituted indolizidines in a single pot. nih.gov
The general mechanism for iminium ion formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and subsequent dehydration to yield the C=N⁺ double bond. Lewis or Brønsted acids are often employed to facilitate the dehydration step. nih.gov
Enamines , which are α,β-unsaturated amines, can also serve as key intermediates, particularly in organocatalyzed reactions. While iminium ions act as electrophiles, enamines are nucleophilic at the α-carbon. In some synthetic routes, a dynamic interplay between iminium and enamine catalysis can be established, allowing for complex molecular constructions. However, in the direct cyclization pathways to form the octahydroindolizine skeleton, iminium ion-mediated reactions are more commonly reported as the key ring-forming step.
The following table summarizes common precursors and the resulting intermediates in octahydroindolizine synthesis.
| Precursor Type | Intermediate | Role in Cyclization |
| Amine + Aldehyde/Ketone | Iminium Ion | Electrophile for intramolecular attack |
| Secondary Amine + Carbonyl | Enamine | Nucleophile in subsequent reactions |
| N-Acyl Amine | N-Acyliminium Ion | Highly electrophilic intermediate for cyclization |
Transition State Analysis in Stereoselective Syntheses
The stereochemical outcome of octahydroindolizine-forming reactions is determined at the transition state of the key bond-forming step. While specific transition state analyses for the synthesis of Octahydroindolizin-7-amine are not extensively documented in the literature, principles from related cyclization reactions provide significant insight.
In reactions involving the cyclization of an acyclic precursor, such as an intramolecular nucleophilic attack on an iminium ion, the transition state geometry dictates the stereochemistry of the newly formed ring and its substituents. For example, in aza-Prins cyclizations, the reaction is believed to proceed through a chair-like transition state. nih.gov In this model, substituents will preferentially occupy equatorial positions to minimize steric strain, thus controlling the relative stereochemistry of the product.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. researchgate.net For a given reaction, different possible transition state structures (e.g., chair vs. boat conformations) can be calculated to determine the lowest energy pathway, which corresponds to the major product observed experimentally. acs.org For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the endo product is kinetically favored due to stabilizing orbital overlap in the transition state, even though the exo product is thermodynamically more stable. wikipedia.org Similar principles apply to the intramolecular cyclizations that form the octahydroindolizine skeleton, where both steric and electronic factors in the transition state are critical.
Although specific computational data for this compound formation is scarce, the general models for stereoselective additions provide a framework for understanding the reaction. The Felkin-Ahn model, for example, predicts the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter, which is a common feature in the precursors to chiral indolizidines. youtube.comyoutube.com
Role of Catalysts and Additives in Reaction Pathways
Catalysts and additives play a pivotal role in octahydroindolizine-forming reactions by influencing reaction rates, selectivity, and the stability of intermediates. Their primary functions include the activation of substrates and the control of stereochemistry.
Lewis Acids: Lewis acids are frequently employed to promote the formation of iminium and N-acyliminium ions. By coordinating to the oxygen atom of a carbonyl group or a hydroxyl leaving group, a Lewis acid enhances its electrophilicity and facilitates the formation of the C=N⁺ double bond. Common Lewis acids used in these syntheses include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂). libretexts.orgcore.ac.uk In some cases, a combination of a Brønsted acid and a Lewis acid can be used to promote cascade cyclization reactions. nih.gov For instance, the use of catalytic FeCl₃ in the presence of TMSCl has been shown to promote halo-aza-Prins reactions. acs.org
Brønsted Acids: Brønsted acids, such as camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA), are also used to catalyze iminium ion formation and subsequent cyclization by protonating carbonyls or alcohols, turning them into better leaving groups. nih.govacs.org
Metal Catalysts: Transition metal catalysts, particularly those based on nickel, palladium, or silver, are used in various types of cyclization reactions to form the indolizidine core. For example, a nickel-catalyzed (4+2) cycloaddition of alkynes and azetidinones has been developed as a key step in the synthesis of indolizidine alkaloids. acs.org Similarly, silver-mediated cyclization of allenes has been used to prepare the indolizidine skeleton. organic-chemistry.org
The table below summarizes the function of various catalysts and additives.
| Catalyst/Additive | Type | Role in Reaction | Example Reaction |
| BF₃·OEt₂, TiCl₄, SnCl₄ | Lewis Acid | Activation of carbonyls, formation of iminium ions | Intramolecular Iminium Ion Cyclization libretexts.org |
| Trifluoroacetic Acid (TFA) | Brønsted Acid | Protonation of leaving groups, catalysis of cyclization | Iminium Ion Cascade Reactions |
| Nickel Complexes | Transition Metal | Catalysis of cycloaddition reactions | (4+2) Cycloaddition for Piperidinone Synthesis acs.org |
| Silver (Ag) Salts | Transition Metal | Mediation of allene (B1206475) cyclization | Synthesis of Indolizidine 223AB organic-chemistry.org |
Stereochemical Pathway Determination and Chiral Transfer Mechanisms
Achieving stereocontrol in the synthesis of this compound and related structures relies on the effective transfer of chirality from a starting material or catalyst to the final product. The primary methods for achieving this involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.
A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate. wikipedia.orgnumberanalytics.com It directs the stereochemical course of a reaction, and is subsequently removed to yield an enantiomerically enriched product. wikipedia.org For example, oxazolidinones, often referred to as Evans auxiliaries, can be attached to a carboxylic acid precursor. The bulky group on the auxiliary blocks one face of the molecule, forcing an incoming electrophile to attack from the less hindered side, thus creating a new stereocenter with a predictable configuration. wikipedia.orgmasterorganicchemistry.com After the reaction, the auxiliary can be cleaved and recycled. wikipedia.org The stereochemical outcome is dictated by the formation of a rigid, chelated transition state where steric interactions are minimized. wikipedia.org
Another common strategy involves the use of sulfinamides as chiral auxiliaries. For instance, N-tert-butanesulfinyl imines can be reduced with high diastereoselectivity, with the stereochemical outcome being directed by the chiral sulfinyl group. This approach is a known method for the synthesis of chiral amines.
In substrate-controlled reactions , existing stereocenters in the starting material dictate the stereochemistry of newly formed centers. For example, in the stereoselective spirocyclization to form a spiro[indolizidine-1,3′-oxindole] framework, the chirality of the starting tryptophanol-derived lactam controls the stereochemistry of the spirocyclic product. mdpi.com
The following table outlines common strategies for stereochemical control.
| Strategy | Mechanism of Chiral Transfer | Example |
| Chiral Auxiliary | Covalent bonding of a chiral group to the substrate creates a diastereomeric intermediate, directing attack to one face. wikipedia.org | Evans oxazolidinones in aldol (B89426) reactions. wikipedia.orgmasterorganicchemistry.com |
| Substrate Control | An existing stereocenter in the molecule directs the approach of reagents due to steric hindrance. | Spirocyclization of a chiral tryptophanol derivative. mdpi.com |
| Chiral Catalyst | A chiral catalyst forms a transient, chiral complex with the substrate, lowering the energy of the transition state for one enantiomer. | Asymmetric hydrogenation with a chiral metal complex. |
Kinetic and Thermodynamic Considerations in Octahydroindolizine Formation
The final product distribution in chemical reactions, including those that form the octahydroindolizine ring, can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed the fastest. This is the kinetic product , which proceeds through the transition state with the lowest activation energy. masterorganicchemistry.comuc.edu These reactions are typically irreversible under the reaction conditions. uc.edu
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established between the starting materials, intermediates, and products. The major product will be the most stable one, known as the thermodynamic product , which resides at the lowest energy state. masterorganicchemistry.comuc.edu
In the context of intramolecular cyclizations to form rings, the relative rates often favor the formation of five- and six-membered rings over smaller or larger rings due to a balance of entropic factors and ring strain. mdpi.com For example, in the addition of HBr to 1,3-butadiene, the 1,2-addition product is formed faster (kinetic product), while the 1,4-addition product is more stable (thermodynamic product). libretexts.org A similar competition can exist in the cyclization to form octahydroindolizines, where different ring-closing pathways might be possible.
The following table provides a general comparison of kinetic and thermodynamic control.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction | Stability of product |
| Product Formed | The one that forms fastest | The most stable one |
| Activation Energy | Proceeds via the lowest energy transition state | Not directly dependent on transition state energy |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Reversibility | Typically irreversible | Reversible |
Computational and Theoretical Chemistry Studies on Octahydroindolizine 7 Amine
Molecular Structure and Conformation Analysis of Saturated Bicyclic Amines
Saturated bicyclic amines, the structural class to which octahydroindolizin-7-amine belongs, are characterized by their two fused rings. youtube.com Their three-dimensional structure is not static but exists as an equilibrium of different conformations. libretexts.org The study of these structures is fundamental to understanding their chemical behavior. Bicyclic systems can be classified based on how the rings are connected: fused, bridged, or spiro. youtube.comlibretexts.org Octahydroindolizine (B79230) is a fused bicyclic system.
The conformational flexibility in saturated bicyclic amines arises from two primary processes: ring inversion and nitrogen inversion.
Ring Inversion: This process involves the "flipping" of one or both rings between different chair, boat, or twist-boat conformations. In fused systems like octahydroindolizine, which can be seen as an aza-analogue of decalin, the rings can be fused in either a cis or trans configuration. libretexts.org The trans-fused isomer is a rigid structure composed of two chair conformations, preventing ring flipping. libretexts.org Conversely, the cis-fused isomer is more flexible and can undergo conformational inversion. libretexts.org
Nitrogen Inversion: Also known as pyramidal inversion, this is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. wikipedia.orglibretexts.org This process interconverts the two enantiomeric forms of a chiral amine. libretexts.org For most acyclic amines, the energy barrier for this inversion is very low (e.g., ~6 kcal/mol for ammonia), leading to rapid racemization at room temperature, which makes the separation of enantiomers impossible. libretexts.orglibretexts.org However, incorporating the nitrogen atom into a ring system, particularly a strained one, can significantly slow the rate of inversion. libretexts.org
Table 1: Representative Energy Barriers for Inversion Processes
| Process | Molecule | Energy Barrier (kcal/mol) |
|---|---|---|
| Nitrogen Inversion | Ammonia (B1221849) | ~6 libretexts.org |
| Nitrogen Inversion | General Aliphatic Tertiary Amines | ~7.5 - 8.5 |
| Nitrogen Inversion | Aziridine (B145994) | ~19 |
Note: This table provides general values for representative molecules to illustrate the energy scales involved. Specific values for this compound would require dedicated computational studies.
Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals. baranlab.orgwikipedia.org These effects are not merely a combination of steric and electronic influences but are due to favorable orbital overlap. baranlab.orgwikipedia.org In octahydroindolizine systems, key stereoelectronic effects include hyperconjugation.
Hyperconjugation involves the interaction of a filled (donor) orbital with a nearby empty (acceptor) orbital. beilstein-journals.org A crucial example in amine systems is the interaction between the nitrogen lone pair (n) and an adjacent anti-bonding sigma orbital (σ). This is often denoted as an n → σ interaction. The stability gained from this interaction is highly dependent on the geometry of the molecule, specifically the alignment of the interacting orbitals. An anti-periplanar arrangement (180° dihedral angle) between the lone pair and the C-X bond provides maximal overlap and stabilization.
In piperidine (B6355638) rings, a substructure of octahydroindolizine, such stereoelectronic effects can influence conformational preferences and basicity. beilstein-journals.orgnih.gov For instance, the basicity of hydroxylated piperidines differs between stereoisomers depending on whether a hydroxyl group is axial or equatorial, an effect attributed to differences in charge-dipole interactions and orbital overlap. nih.gov For this compound, the orientation of the C-N bonds relative to the nitrogen lone pair and other bonds in the bicyclic framework dictates the dominant stereoelectronic interactions, influencing the stability of its various conformers.
trans-fused Octahydroindolizine: The fusion of the two rings creates a relatively rigid structure, limiting its conformational flexibility. libretexts.org
cis-fused Octahydroindolizine: This isomer is more flexible and can undergo ring inversion, similar to cis-decalin. libretexts.org
Computational chemistry allows for the mapping of the potential energy surface (PES) for these isomers. The PES illustrates the relative energies of all possible conformations (as minima) and the energy barriers (as transition states) that separate them. By calculating the energies of the stable conformers, their relative populations at a given temperature can be predicted. The global minimum on the PES represents the most stable conformation of the molecule. For this compound, the energetic landscape would be further complicated by the different possible orientations (axial vs. equatorial) of the 7-amine substituent on the six-membered ring.
Quantum Chemical Calculations
Quantum chemical calculations provide quantitative data on the electronic structure, energetics, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying large molecular systems and complex reaction mechanisms. scirp.org DFT has been successfully applied to investigate a variety of reactions involving amines and related heterocycles, including cycloadditions, ring-opening reactions, and catalytic cycles. mdpi.comrsc.orgscispace.com
For a molecule like this compound, DFT could be used to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the entire energy profile of a potential reaction. scispace.comresearchgate.net
Determine Rate-Limiting Steps: The step with the highest energy barrier (the activation energy) in the calculated reaction profile is identified as the rate-determining step. rsc.org
Explain Stereoselectivity: When a reaction can produce multiple stereoisomers, DFT can calculate the energy barriers for each pathway. The pathway with the lowest barrier corresponds to the major product, thus explaining the observed stereoselectivity. rsc.org
Investigate Catalytic Mechanisms: DFT is used to understand how a catalyst, such as an N-heterocyclic carbene or a metal complex, interacts with the substrate to lower the activation energy of a reaction. rsc.orgscispace.com For example, studies have shown how a guanidine (B92328) catalyst's ability to act as both a proton donor and acceptor facilitates the ring-opening of carbonates by amines. scispace.com
Ab initio (from first principles) methods, such as Hartree-Fock and higher-level correlated methods, are another class of quantum chemical calculations. nih.govnih.gov They are often more computationally demanding than DFT but can provide highly accurate energetic data.
One important property that can be calculated is the Bond Dissociation Enthalpy (BDE), which is the energy required to break a specific bond homolytically. ucsb.edu BDE values are crucial for understanding thermal stability and predicting reaction pathways, particularly those involving radical intermediates. For this compound, the BDEs of the C-H and N-H bonds are of particular interest.
Studies on a range of aliphatic amines have shown that the BDE for α(C-H) bonds (a C-H bond on a carbon adjacent to the nitrogen) is consistently around 91 kcal/mol. researchgate.net This value is significantly lower than for a typical alkane C-H bond due to the stabilization of the resulting α-aminoalkyl radical. In contrast, the N-H bond BDE in amines is generally higher. researchgate.net
Table 2: Representative Bond Dissociation Enthalpies (BDEs) in Amines
| Bond | Compound Type | BDE (kcal/mol) | Reference |
|---|---|---|---|
| α(C-H) | Unconstrained Aliphatic Amines | ~91 | researchgate.net |
Note: These values are for simple aliphatic amines. The specific BDEs in the rigid, bicyclic structure of this compound may vary due to geometric constraints and stereoelectronic effects.
Ab initio calculations can be used to compute these BDEs for the specific structural environment of this compound. nih.gov Such calculations would reveal how the bicyclic framework and the conformation of the molecule influence the strength of the various C-H and N-H bonds. For instance, the relative geometry of the singly occupied p-orbital on the carbon radical with respect to the nitrogen lone pair orbital can affect the stability of the radical, thereby influencing the BDE. researchgate.net
Simulation of Reaction Pathways and Intermediates
Computational chemistry offers powerful tools to investigate the synthesis of this compound by simulating reaction pathways and characterizing transient intermediates. Density Functional Theory (DFT) is a commonly employed method for these studies, providing insights into the thermodynamics and kinetics of chemical reactions. nih.govresearchgate.net
One of the key synthetic routes to this compound and its derivatives involves the catalytic hydrogenation of indolizidine precursors. evitachem.com Computational models can be used to simulate this process, elucidating the mechanism of hydrogen addition and the role of the catalyst. By calculating the potential energy surface, researchers can identify the most favorable reaction coordinates and predict the stereoselectivity of the reduction, which is crucial for obtaining the desired enantiomer, such as the (7S)-configuration. evitachem.com
Furthermore, the synthesis of the octahydroindolizine core often involves cyclization reactions. evitachem.com Theoretical simulations can map out the entire reaction pathway for these cyclizations, identifying transition states and reaction intermediates. This allows for a detailed understanding of the bond-forming events and the factors that control the reaction's efficiency and regioselectivity. For instance, simulations can predict whether a reaction will proceed via a stepwise or concerted mechanism.
The study of reaction intermediates, which are often highly reactive and have short lifetimes, is a significant challenge in experimental chemistry. Computational methods can calculate the geometries, energies, and electronic structures of these transient species. This information is invaluable for understanding the reaction mechanism at a molecular level. For example, in the synthesis of this compound, carbocationic or other reactive intermediates may be formed. Computational analysis can predict their stability and subsequent reaction pathways, guiding the optimization of reaction conditions to favor the desired product formation.
Below is a hypothetical data table illustrating the kind of information that can be obtained from simulating a key reaction step in the synthesis of this compound, such as an intramolecular cyclization.
Table 1: Calculated Thermodynamic and Kinetic Data for a Simulated Intramolecular Cyclization Step
| Parameter | Reactant | Transition State | Intermediate | Product |
|---|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | -20.5 |
| Key Bond Distance (Å) | C-N: 2.85 | C-N: 2.10 | C-N: 1.55 | C-N: 1.47 |
| Imaginary Frequency (cm⁻¹) | N/A | -250.4 | N/A | N/A |
This table is illustrative and based on general principles of computational reaction modeling.
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry plays a vital role in the structural elucidation of newly synthesized compounds by predicting their spectroscopic properties. chemrxiv.org For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data for structural confirmation.
Prediction of NMR Spectra:
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying the structure of this compound. researchgate.net Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can help in the assignment of complex experimental spectra, especially for a bicyclic system like octahydroindolizine where proton and carbon signals may be crowded or exhibit complex splitting patterns. libretexts.org Computational models can also predict spin-spin coupling constants, providing further detail for structural analysis.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 55.2 | 54.8 |
| C2 | 28.9 | 28.5 |
| C3 | 25.1 | 24.9 |
| C5 | 60.8 | 60.5 |
| C6 | 30.4 | 30.1 |
| C7 | 51.5 | 51.2 |
| C8 | 32.7 | 32.4 |
This table is a hypothetical example to illustrate the comparison between predicted and experimental data.
Prediction of IR Spectra:
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. cheminfo.org Computational methods can simulate the IR spectrum of this compound by calculating its vibrational frequencies and their corresponding intensities. mdpi.comyoutube.com These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to better match experimental values. chemrxiv.org
The predicted IR spectrum can confirm the presence of key functional groups, such as the N-H stretching and bending vibrations of the amine group and the C-N stretching vibrations. libretexts.org By comparing the calculated spectrum with the experimental one, chemists can gain confidence in the identity and purity of the synthesized compound.
The combination of different spectroscopic techniques, supported by computational predictions, provides a robust framework for the structural characterization of this compound.
Reactivity and Transformations of Octahydroindolizine 7 Amine
Ring Modification and Expansion Reactions within the Bicyclic System
Modifying the core azabicyclo[4.3.0]nonane ring system of octahydroindolizine (B79230) is a more complex undertaking than simple functional group interconversion. Such reactions involve the cleavage and formation of carbon-carbon or carbon-nitrogen bonds within the bicyclic structure.
While ring fission is a known phenomenon in the oxidation of aromatic indolizines, often leading to decomposition, controlled ring modifications on the saturated octahydroindolizine core are less common. jbclinpharm.org Methodologies developed for other azabicyclic systems, such as ring-closing metathesis (RCM) on unsaturated precursors to form the indolizidine core, or domino condensation-cyclization methods, showcase advanced strategies for constructing the ring system itself. rsc.orgresearchgate.net However, post-synthetic modification of the saturated octahydroindolizine-7-amine ring structure remains a significant synthetic challenge.
Derivatization Strategies for Octahydroindolizine-7-amine
Derivatization involves modifying a core molecule to produce a library of related compounds, often for structure-activity relationship (SAR) studies in drug discovery. For octahydroindolizin-7-amine, these strategies primarily leverage the reactivity of the amine group.
Common derivatization approaches include:
Condensation Reactions: The amine can participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines. evitachem.com
Amide Coupling: A wide range of carboxylic acids can be coupled to the amine using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse library of amide derivatives.
Pre-column Derivatization: For analytical purposes such as HPLC, amines are often derivatized to introduce a chromophore or fluorophore. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react rapidly with primary amines to form highly detectable products. thermofisher.com
These strategies allow for the systematic exploration of the chemical space around the octahydroindolizine scaffold, potentially leading to compounds with tailored properties. evitachem.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over others. youtube.comyoutube.com In the context of this compound, both are critical considerations due to the molecule's defined three-dimensional structure.
Stereoselectivity: The synthesis of specific stereoisomers of this compound, such as the (7S)-configuration, often employs stereoselective methods. For example, the catalytic hydrogenation of indolizidine precursors can proceed with high stereoselectivity. evitachem.com Similarly, the diastereoselective reduction of an N-tert-Butanesulfinyl imine intermediate using reagents like sodium borohydride (B1222165) or L-Selectride® can yield the enantiopure (7S)-amine with high enantiomeric excess (>95% ee). evitachem.com When performing reactions on the existing chiral scaffold, the rigid bicyclic system sterically hinders one face of the molecule, directing incoming reagents to the more accessible face and resulting in a high degree of diastereoselectivity in the products. researchgate.net
Regioselectivity: In the case of a substituted octahydroindolizine derivative, the presence of multiple potential reaction sites would necessitate regioselective control. For the parent this compound, most reactions occur predictably at the primary amine, as it is the most reactive functional group. However, if other functional groups were present on the ring, the choice of reagents and reaction conditions would be crucial to direct the transformation to the desired location.
Oxidative and Reductive Reactivity of Saturated Indolizine (B1195054) Derivatives
The reactivity of the saturated indolizine core under oxidative or reductive conditions is markedly different from that of its aromatic counterpart. lookchem.comjbclinpharm.org
Oxidative Reactivity: The fully saturated azabicyclo[4.3.0]nonane core is, from a chemical standpoint, a tertiary amine. lookchem.com As such, it is susceptible to oxidation at the nitrogen atom to form the corresponding N-oxide. Stronger oxidizing agents can potentially lead to ring cleavage, a reaction observed more readily in aromatic indolizines. jbclinpharm.org If other oxidizable functional groups are present on the scaffold, their selective oxidation would depend on the choice of oxidant and reaction conditions.
Reductive Reactivity: The octahydroindolizine core is a fully saturated system and is therefore not susceptible to further reduction by typical hydrogenation methods. Reductive transformations would apply to derivatives of this compound that bear reducible functional groups (e.g., ketones, esters, amides, or nitro groups) that have been introduced onto the scaffold. For instance, an amide derivative could be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.meimperial.ac.uk The reduction of the aromatic indolizine nucleus to the saturated octahydroindolizine (indolizidine) is a well-established transformation, typically achieved through catalytic hydrogenation under forcing conditions or with sodium and alcohol. jbclinpharm.orgua.es
Octahydroindolizine 7 Amine As a Versatile Synthetic Building Block
Application in Natural Product Total Synthesis
The indolizidine core is a common structural motif in a wide array of alkaloids, many of which exhibit significant biological properties. The stereochemical complexity and rigid conformational nature of octahydroindolizin-7-amine and its derivatives make them attractive starting points for the enantioselective synthesis of these natural products. Key examples include the synthesis of quinolizidine (B1214090) and indolizidine alkaloids.
The biosynthesis of quinolizidine alkaloids, such as lupinine (B175516) and sparteine, originates from the cyclization of cadaverine, which is derived from lysine. nih.gov Synthetic approaches often aim to mimic or improve upon these natural pathways. While many strategies exist for constructing the core indolizidine structure, the use of pre-formed octahydroindolizine (B79230) intermediates offers a convergent and often more efficient route. nih.govnih.gov
One notable application is in the synthesis of alkaloids like tashiromine . A concise, stereoselective total synthesis of racemic tashiromine has been achieved where the key step involves the construction of the indolizidine core. nih.govelsevierpure.com This was accomplished through an intramolecular addition of an allylsilane to an N-acyliminium ion, forming the bicyclic amide precursor to tashiromine. nih.govelsevierpure.com The final steps involved the reduction of the amide and another functional group to yield the target natural product. elsevierpure.com
Similarly, the synthesis of (+)-epilupinine , a quinolizidine alkaloid, has been accomplished through various synthetic routes. frontiersin.orgdtu.dk One approach utilized an intramolecular nitrile oxide-alkene cycloaddition as the key step to construct the quinolizidine skeleton. frontiersin.org While this specific example did not start directly from this compound, the general strategy of forming the bicyclic core is a central theme in the synthesis of such alkaloids.
The following table summarizes key aspects of the synthesis of these natural products where indolizidine precursors play a crucial role.
| Natural Product | Alkaloid Class | Key Synthetic Strategy | Precursor Type |
| Tashiromine | Indolizidine | Intramolecular allylsilane/N-acyliminium ion cyclization | Bicyclic amide |
| (+)-Epilupinine | Quinolizidine | Intramolecular nitrile oxide-alkene cycloaddition | Functionalized piperidine (B6355638) |
Use as a Scaffold for the Design of Novel Bicyclic Amine Structures
The rigid bicyclic structure of this compound serves as an excellent scaffold for the design and synthesis of novel amines with potential applications in medicinal chemistry. The defined spatial orientation of substituents on this framework allows for the precise positioning of pharmacophoric groups to interact with biological targets such as enzymes and G-protein coupled receptors (GPCRs).
The development of novel enzyme inhibitors is a significant area of research. For instance, indolizine (B1195054) analogues have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors. researchgate.net The rationale behind this approach is the structural similarity between the indolizine scaffold and known COX-2 inhibitors like indomethacin. researchgate.net Computational docking studies of these novel indolizine derivatives have helped to understand their binding modes within the active site of the COX-2 enzyme. researchgate.net
Furthermore, the synthesis of libraries of compounds based on alkaloid scaffolds, including quinolizidines, has been explored for screening against various biological targets. A pseudo-natural product library based on tropane (B1204802) and quinuclidine (B89598) alkaloid scaffolds was synthesized and screened, leading to the discovery of novel antagonists for the 5-HT2A serotonin (B10506) receptor. dtu.dk This highlights the potential of using rigid bicyclic amine scaffolds, like that of octahydroindolizine, to generate diverse and biologically active molecules. The design of such compounds often involves creating hybrid molecules that combine the structural features of the scaffold with other pharmacologically relevant moieties. frontiersin.org
The table below outlines the application of indolizine-based scaffolds in the design of novel bioactive compounds.
| Target Class | Scaffold Type | Design Strategy | Example Application |
| Enzymes (e.g., COX-2) | Indolizine | Structural analogy to known inhibitors | Design of novel anti-inflammatory agents |
| GPCRs (e.g., 5-HT2A) | Quinolizidine/Tropane | Pseudo-natural product library synthesis | Discovery of serotonin receptor antagonists |
Precursor for Advanced Molecular Architectures in Organic Synthesis
Beyond its direct use as a scaffold, this compound and its derivatives are valuable precursors for the construction of more complex, fused polycyclic N-heterocycles. The inherent reactivity of the amine functionality and the potential for further functionalization of the bicyclic core allow for the elaboration into intricate molecular architectures.
The synthesis of fused polycyclic nitrogen-containing heterocycles is an active area of research due to the prevalence of these motifs in biologically active natural products and pharmaceuticals. researchgate.netdntb.gov.uataylorfrancis.com Cascade reactions, which allow for the formation of multiple bonds in a single operation, are particularly powerful strategies for building molecular complexity. dntb.gov.ua
For example, the synthesis of substituted indolizidines and related N-fused bicycles can be achieved from simple saturated cyclic amines through sequential C-H and C-C bond functionalizations. nih.gov This methodology allows for the transformation of readily available starting materials into value-added N-fused heterocycles. nih.gov While not starting directly from this compound, these methods demonstrate the principles that can be applied to it for the construction of more elaborate structures.
The development of novel synthetic methods for creating pentacyclic scaffolds, such as those found in the aromathecin family of topoisomerase I inhibitors, often involves the strategic construction of indolizidine or quinolizidine moieties. bohrium.com One such approach involved the formation of the indolizidine moiety after the synthesis of an isoquinolone portion, highlighting the modularity of these synthetic strategies. bohrium.com
The following table provides examples of advanced molecular architectures that can be conceptually derived from or synthesized using strategies involving indolizine-type precursors.
| Molecular Architecture | Synthetic Approach | Key Transformation | Potential Application |
| Fused Polycyclic N-Heterocycles | Cascade Cyclization | Intramolecular hydroamination | Biomedicinal Chemistry |
| Substituted Indolizidines | Sequential C-H/C-C Functionalization | Norrish-Yang Type II reaction, Rh-catalyzed C-C cleavage | Bioactive Natural Product Analogues |
| Pentacyclic Aromathecins | Modular Synthesis | Isoquinolone formation followed by indolizidine construction | Topoisomerase I Inhibitors |
Advanced Spectroscopic and Analytical Characterization Techniques for Octahydroindolizine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of octahydroindolizine (B79230) systems. researchgate.netcapes.gov.brresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. rsc.orgyoutube.com
In a typical octahydroindolizine skeleton, protons in different positions exhibit characteristic chemical shift ranges. For instance, protons adjacent to the nitrogen atom or a substituent like an amino group will be deshielded and appear at a higher chemical shift. The integration of ¹H NMR signals provides the ratio of protons in different environments, while the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by spin-spin coupling.
¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. researchgate.netwisc.edu The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Carbons bonded to the nitrogen atom in the indolizine (B1195054) ring or to the exocyclic amino group in octahydroindolizin-7-amine would be expected to resonate at a downfield region compared to the other aliphatic carbons in the structure.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Octahydroindolizine System
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C-1 | 1.5 - 2.5 | 25 - 35 |
| C-2 | 1.6 - 2.6 | 20 - 30 |
| C-3 | 2.0 - 3.0 | 50 - 60 |
| C-5 | 2.2 - 3.2 | 55 - 65 |
| C-6 | 1.4 - 2.4 | 22 - 32 |
| C-7 | 3.0 - 4.0 | 50 - 60 |
| C-8 | 1.7 - 2.7 | 28 - 38 |
| C-8a | 2.5 - 3.5 | 60 - 70 |
Note: These are generalized ranges and can vary significantly based on the specific stereochemistry and substitution pattern of the molecule.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within a molecule. researchgate.netresearchgate.net For this compound, ¹⁵N NMR can distinguish between the bridgehead nitrogen of the indolizine core and the nitrogen of the exocyclic amine. The chemical shifts of these nitrogen atoms are influenced by their hybridization state, the degree of lone pair delocalization, and hydrogen bonding interactions. youtube.comnih.gov Given the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques such as inverse-detected methods (e.g., HMBC) are often employed to enhance sensitivity. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. hyphadiscovery.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton-proton connectivity within the individual rings of the octahydroindolizine system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is critical for connecting different spin systems and for positioning quaternary carbons and substituents like the amino group on the octahydroindolizine framework.
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a given spin system, not just those that are directly coupled. It is particularly useful for identifying all the protons belonging to a specific ring or side chain.
Together, these 2D NMR techniques allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the complex three-dimensional structure of this compound. researchgate.net
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdpi.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
When subjected to ionization in a mass spectrometer, the molecule will fragment in a predictable manner. The fragmentation patterns of amines are well-documented. libretexts.orgmiamioh.edulibretexts.org A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of alkyl radicals from the ring system, resulting in characteristic fragment ions. The analysis of these fragments in tandem mass spectrometry (MS/MS) experiments can help to confirm the structure of the molecule. researchgate.netresearchgate.netresearchgate.netnih.gov
Table 2: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Process | Description | Expected Fragment |
| Molecular Ion Peak [M]⁺ | Represents the intact molecule with one electron removed. | C₈H₁₆N₂⁺ |
| α-Cleavage | Cleavage of the C-C bond adjacent to the amino group. | [M - Alkyl Radical]⁺ |
| Loss of Ammonia (B1221849) | Elimination of the amino group as a neutral ammonia molecule. | [M - NH₃]⁺ |
| Ring Opening | Fragmentation of the bicyclic indolizine core. | Various smaller fragment ions |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred conformation in the solid state. researchgate.netresearchgate.net For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can unambiguously establish the relative and absolute configuration of each chiral center. nih.govmdpi.comnih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides invaluable information on bond lengths, bond angles, and torsional angles, revealing the puckering of the rings and the orientation of the amino substituent.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.orgnih.govnih.gov These techniques are particularly useful for identifying the presence of specific functional groups. researchgate.netnih.gov
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:
N-H stretching: The primary amine (–NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
N-H bending: The bending vibration (scissoring) of the primary amine typically appears in the range of 1590-1650 cm⁻¹.
C-N stretching: The stretching vibration of the carbon-nitrogen bond is usually found in the 1000-1250 cm⁻¹ region.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While N-H and O-H stretches are strong in the IR, C-C and C=C bonds, as well as symmetric vibrations, often give strong signals in the Raman spectrum. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of the this compound molecule. arxiv.org
Future Directions and Emerging Research Avenues in Octahydroindolizine 7 Amine Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic strategy, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The synthesis of complex nitrogen-containing heterocycles is an area ripe for such innovation. mdpi.com
Future efforts in the synthesis of octahydroindolizin-7-amine and related indolizidines will likely focus on several key green chemistry principles:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. A notable example is the enantioselective synthesis of an octahydroindolizine (B79230) alcohol, a precursor to chiral amine derivatives, which was achieved using a Novozym 435-mediated kinetic resolution on a large scale. nih.gov This highlights the potential of biocatalysis to create specific stereoisomers, a critical aspect for pharmaceutical applications.
Greener Solvents and Reagents: A significant trend is the move away from polluting organic solvents. Research has shown the efficacy of nanocatalysts in greener solvent systems like ethanol (B145695) and water for key chemical transformations. researchgate.net Furthermore, the use of inherently green reductants, such as formic acid and molecular hydrogen with acid-tolerant homogeneous iron catalysts, presents a sustainable alternative for hydrogenation steps common in alkaloid synthesis. researchgate.net
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product. Strategies like cascade reactions, where multiple bond-forming events occur in a single pot, are central to this goal.
These approaches signify a shift towards processes that are not only scientifically advanced but also environmentally responsible. mdpi.com
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of synthetic efficiency, and the development of novel catalytic systems is a primary driver of innovation in constructing the octahydroindolizine core. The goal is to achieve higher yields, predictable stereochemistry, and broader functional group tolerance under milder conditions.
Recent breakthroughs in catalysis applicable to indolizidine synthesis include:
Advanced Metal Catalysis: Palladium-catalyzed reactions have been instrumental, such as the stereoselective allylic alkylation used to assemble indolizidine and quinolizidine (B1214090) motifs from vinyl-substituted cyclic carbonates. nih.govnih.gov Beyond palladium, rhodium catalysts, specifically a Rh/phosphoramidite L5 system, have enabled the highly efficient enantioselective synthesis of 5-alkyl indolizinones, key intermediates for alkaloids. nih.gov The exploration of strained intermediates like piperidynes and indolizidynes in palladium-catalyzed annulations is also opening new, concise routes to complex alkaloids. nih.gov
Synergistic Catalysis: A frontier in catalysis involves using two distinct catalysts (e.g., metal/metal or metal/organo) to concurrently activate both reactants in a reaction. A prime example is the use of a synergistic Cu/Ir dual catalytic system to achieve the stereodivergent synthesis of fused indolizines, providing access to all four stereoisomers of a product with three stereocenters. nih.gov
Nanocatalysis and Heterogeneous Catalysis: To improve catalyst recyclability and sustainability, researchers are exploring heterogeneous systems. Palladium nanocatalysts have demonstrated high activity and recyclability in C-C and C-N bond-forming reactions performed in green solvents. researchgate.net Similarly, the immobilization of chiral ligands on polymer supports is being investigated to create recyclable catalysts for asymmetric reactions. researchgate.net
Organocatalysis: Metal-free catalytic strategies are gaining prominence. For instance, amine and N-heterocyclic carbene (NHC) relay catalysis has been used for the facile synthesis of biologically relevant indolizines. nih.gov Novel aminocatalysts designed to function in water and Asymmetric Counteranion Directed Catalysis (ACDC) using functionalized carbon dots represent emerging areas that combine green chemistry with innovative catalytic design. medchemexpress.com
Integration with Flow Chemistry and Automated Synthesis Techniques
The physical process of carrying out chemical synthesis is undergoing a technological revolution. The integration of continuous flow chemistry and automated platforms offers unprecedented control, efficiency, and speed, particularly for generating libraries of related compounds for drug discovery. nih.govyoutube.com
A landmark development in this area is the fully automated, multi-step flow synthesis of a 3-aminoindolizine library. nih.gov This system performs a tandem Sonogashira coupling/cycloisomerization sequence followed by orthogonal acylation, alkylation, or sulfonamidation, all without the need to handle or isolate intermediates. nih.gov This approach dramatically accelerates the creation of diverse, drug-like heterocyclic systems. nih.gov
Key advantages of these integrated techniques include:
Enhanced Safety and Control: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. youtube.com Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and cleaner reactions. youtube.com
Rapid Optimization and Scalability: Automated systems can quickly vary reaction conditions to find the optimal parameters. youtube.com Once optimized, scaling up production can often be achieved by simply running the flow system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov
Multi-step Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for workup and purification of intermediates, which saves time and resources. nih.govyoutube.com
Access to Novel Chemical Space: The precise control offered by flow systems enables chemistries that are difficult or dangerous to perform in traditional batch reactors, thus expanding the range of possible transformations. youtube.com
The combination of flow chemistry with automation is a powerful tool for high-throughput synthesis and is expected to become a standard platform for generating libraries of octahydroindolizine-7-amine derivatives for screening in drug discovery programs. vapourtec.comchemrxiv.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
As synthetic chemistry becomes more complex, trial-and-error approaches are increasingly inefficient. Advanced computational modeling is emerging as a powerful tool to predict reaction outcomes, guide experimental design, and provide deep mechanistic insights. mdpi.com
In the context of synthesizing nitrogen heterocycles, computational methods are already proving their worth. For instance, researchers have successfully used computational models to prescreen compounds and predict which substrates will successfully react to form four-membered azetidine (B1206935) rings via photocatalysis. mdpi.com This predictive power saves significant time and resources by avoiding unviable experiments. mdpi.com This approach is directly transferable to the synthesis of more complex systems like octahydroindolizines.
Computational modeling can be applied to:
Predict Reaction Feasibility: By calculating the energy profiles of potential reaction pathways, chemists can determine the likelihood of a desired transformation occurring before stepping into the lab. mdpi.com
Explain Stereoselectivity: Quantum mechanical explorations have been used to understand the origins of stereoselectivity in complex catalytic cycles, such as the synergistic Cu/Ir system for indolizine (B1195054) synthesis. nih.gov This knowledge allows chemists to rationally design ligands and conditions to favor the formation of a specific stereoisomer.
Design Novel Catalysts: Computational tools can model the interaction between a catalyst and its substrates, enabling the in-silico design of new catalysts with enhanced activity and selectivity.
The integration of these predictive models with automated synthesis platforms represents a future where chemical research is accelerated through a closed loop of design, automated execution, and data analysis, leading to the more rapid discovery of novel synthetic routes and molecules.
Expanding the Scope of Octahydroindolizine-7-amine Derivatives and Applications
The octahydroindolizine core is a privileged scaffold found in a wide array of natural products with diverse biological activities, including anticancer and antiviral properties. youtube.comyoutube.com A primary future direction is to leverage modern synthetic advancements to create novel derivatives of this compound and explore their therapeutic potential.
This expansion can be visualized in two main areas:
Creation of Derivative Libraries: Using the automated flow chemistry platforms described previously, vast libraries of derivatives can be synthesized. nih.gov By systematically varying the substituents on the octahydroindolizine core, chemists can map the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
Development of Targeted Therapeutics: Specific derivatives of this compound have already been identified as key intermediates for targeted therapies. For example, (R,S/S,R)—N-(2-chloro-5-fluoropyrimidin-4-yl)this compound is a named intermediate in patents for protein kinase C (PKC) inhibitors, indicating its importance in developing drugs for complex diseases. nih.govchemrxiv.org Other synthetic efforts have produced derivatives such as (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, further expanding the available chemical space for biological testing. nih.gov
The broader class of indolizidine alkaloids, such as swainsonine, has shown promise as anticancer agents by inhibiting tumor growth and stimulating the immune system. youtube.com By creating new derivatives of this compound, researchers hope to discover novel compounds with similar or superior therapeutic profiles, potentially leading to new treatments for a range of diseases.
Q & A
Basic: What established synthetic protocols are recommended for Octahydroindolizin-7-amine, and what purity benchmarks are critical for pharmacological studies?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine derivatives or reductive amination of bicyclic precursors. Key steps include:
- Catalytic hydrogenation under controlled pressure (e.g., 50–100 psi H₂) to achieve stereochemical fidelity .
- Chromatographic purification (HPLC or flash chromatography) to isolate enantiomerically pure forms, with purity ≥95% (via NMR and LC-MS) required for bioactivity assays .
- Characterization using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .
Advanced: How can computational modeling elucidate the conformational flexibility of this compound, and what implications arise for receptor binding studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model ring puckering and amine group dynamics in solvated environments. Compare energy barriers between chair and boat conformations .
- Docking Studies : Employ AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs). Adjust force fields to account for protonation states at physiological pH .
- Challenges : Validate computational predictions with experimental SAR (structure-activity relationship) data, addressing discrepancies in binding pocket hydration or entropy effects .
Basic: What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Assign stereochemistry using H-H COSY and NOESY to detect through-space couplings in the bicyclic framework .
- IR Spectroscopy : Identify amine N-H stretches (3200–3400 cm⁻¹) and monitor hydrogen-bonding interactions in solid-state FTIR .
- Mass Spectrometry : Use ESI-HRMS to distinguish isobaric impurities, ensuring a mass accuracy ≤3 ppm .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell viability protocols, IC₅₀ calculation methods) using PRISMA guidelines to identify variability sources .
- Dose-Response Normalization : Apply Hill equation modeling to standardize efficacy metrics, accounting for differences in receptor density or assay sensitivity .
- Replication Studies : Design orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement, controlling for off-target effects .
Basic: What statistical methods are essential for analyzing dose-response relationships in this compound bioactivity assays?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism, reporting R² and 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points, ensuring n ≥ 3 biological replicates .
- Error Propagation : Calculate combined uncertainties for IC₅₀ values using Monte Carlo simulations .
Advanced: What strategies optimize the enantioselective synthesis of this compound for chiral pharmacology studies?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to achieve >90% ee .
- Kinetic Resolution : Use lipases or acyltransferases to separate racemic mixtures, monitoring enantiomeric excess via chiral HPLC .
- Crystallization-Induced Diastereomer Transformation : Leverage differential solubility of diastereomeric salts for large-scale purification .
Basic: How should literature reviews on this compound’s pharmacological profiles be structured to ensure rigor?
Methodological Answer:
- Search Strategy : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics") and filter by publication date (last 10 years) .
- Data Extraction : Tabulate key parameters (e.g., EC₅₀, bioavailability) in a standardized matrix, noting species-specific differences .
- Critical Appraisal : Apply GRADE criteria to assess evidence quality, highlighting studies with inadequate blinding or sample sizes .
Advanced: What experimental and computational approaches reconcile discrepancies in this compound’s reported metabolic stability?
Methodological Answer:
- In Vitro Metabolism Assays : Compare hepatic microsomal stability across species (human vs. rodent), quantifying CYP450 isoform contributions via chemical inhibition .
- QSAR Modeling : Train models on existing ADME data to predict metabolic hotspots (e.g., amine oxidation sites) .
- Isotope-Labeling Studies : Use C-labeled analogs to track metabolite formation via radio-HPLC .
Basic: What safety protocols are mandated for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling .
- Waste Disposal : Neutralize amine-containing waste with 10% acetic acid before disposal in designated chemical containers .
- Emergency Procedures : Maintain spill kits with vermiculite and pH indicators; train staff in SDS-guided first aid .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Scaffold Diversification : Synthesize derivatives with substituents at C3 and C7 positions, prioritizing electron-withdrawing groups for stability .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
- 3D-QSAR : Apply CoMFA or CoMSIA to map electrostatic and steric fields, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
